molecular formula C9H18N2O B3233448 N-(2-Methylamino-cyclohexyl)-acetamide CAS No. 1353944-18-9

N-(2-Methylamino-cyclohexyl)-acetamide

Cat. No.: B3233448
CAS No.: 1353944-18-9
M. Wt: 170.25 g/mol
InChI Key: CPTZEKGTLSQJKN-UHFFFAOYSA-N
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Description

N-(2-Methylamino-cyclohexyl)-acetamide is a synthetic compound known for its unique chemical structure and properties. It is a derivative of cyclohexylamine and has been studied for various applications in scientific research, particularly in the fields of chemistry and pharmacology. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of N-(2-Methylamino-cyclohexyl)-acetamide typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.

Chemical Reactions Analysis

N-(2-Methylamino-cyclohexyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halides or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Methylamino-cyclohexyl)-acetamide has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(2-Methylamino-cyclohexyl)-acetamide can be compared with other similar compounds, such as:

    N-Methyl U-47931E: A novel opioid with similar structural features.

    U-47700: Another synthetic opioid with comparable chemical properties.

    U-49900: A related compound with similar pharmacological activities.

Properties

IUPAC Name

N-[2-(methylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(12)11-9-6-4-3-5-8(9)10-2/h8-10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTZEKGTLSQJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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